An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol (CAS: 26059-40-5)
An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol (CAS: 26059-40-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)ethan-1-ol (CAS No. 26059-40-5), a key bifunctional organic building block. Its structure, featuring both a primary alcohol and an aryl iodide, makes it a versatile precursor in advanced organic synthesis. This document details its physicochemical properties, outlines a standard synthetic protocol, explores its critical applications in the construction of complex heterocyclic systems, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for laboratory scientists engaged in synthetic chemistry and drug discovery, offering both theoretical insights and practical, actionable methodologies.
Compound Profile and Physicochemical Properties
2-(2-Iodophenyl)ethan-1-ol is an organic compound that typically appears as a liquid or a low-melting solid.[1] The presence of the iodine atom on the phenyl ring ortho to the ethanol substituent is the defining feature of its reactivity, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 26059-40-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉IO | [2][3][4] |
| Molecular Weight | 248.06 g/mol | [1][2][3] |
| Appearance | Liquid or solid | [1] |
| Boiling Point | 136 °C at 4 Torr | [2] |
| Density | 1.737 g/cm³ (at 25 °C) | [2] |
| IUPAC Name | 2-(2-iodophenyl)ethanol | [3][5] |
| LogP | 1.826 | [2] |
| Purity | Typically ≥95% |[1][5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 2-(2-Iodophenyl)ethan-1-ol involves the reduction of a suitable precursor, such as 2-iodophenylacetic acid or its corresponding ester. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester functionality without affecting the aryl-iodide bond.
Workflow for Synthesis, Purification, and Characterization
Caption: General workflow for the synthesis of 2-(2-Iodophenyl)ethan-1-ol.
Detailed Experimental Protocol: Reduction of 2-Iodophenylacetic Acid
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ether solvent like Tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The procedure requires an inert atmosphere to protect the highly reactive hydride.
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Step-by-Step Methodology:
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Addition of Substrate: The flask is cooled to 0 °C using an ice bath. A solution of 2-iodophenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of NaOH, and then more water. This procedure (Fieser workup) is crucial for safely destroying excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
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Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-Iodophenyl)ethan-1-ol as a pure compound.
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Key Applications in Organic Synthesis
The dual functionality of 2-(2-Iodophenyl)ethan-1-ol makes it a valuable intermediate for constructing complex molecular architectures, particularly heterocyclic ring systems that are prevalent in medicinal chemistry.[6] The aryl iodide serves as a handle for metal-catalyzed cross-coupling reactions, while the alcohol group can act as a nucleophile.
Case Study: Intramolecular Cyclization to form Dibenzo[b,f]oxepines
Dibenzo[b,f]oxepines are a class of seven-membered heterocyclic compounds found in several natural products and pharmaceuticals, known for a range of biological activities including antitumor and antidepressant properties.[7][8][9] 2-(2-Iodophenyl)ethan-1-ol can be a key precursor for the synthesis of the core structure of these molecules.
A common strategy involves an initial etherification of the alcohol group followed by an intramolecular cyclization. For example, a Williamson ether synthesis with 2-bromobenzyl bromide, followed by an intramolecular Heck or Ullmann-type coupling, can form the central seven-membered ring.
Caption: Pathway to Dibenzo[b,f]oxepine using 2-(2-Iodophenyl)ethan-1-ol.
This intramolecular cyclization is a powerful strategy that leverages the ortho-relationship of the two functional groups to efficiently construct a complex polycyclic system.[10] The choice of catalyst, ligand, and base is crucial for optimizing the yield of the ring-closing step.[11]
Spectroscopic Characterization
Verifying the identity and purity of 2-(2-Iodophenyl)ethan-1-ol is essential. NMR spectroscopy is the primary tool for this purpose.
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¹H-NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), a triplet for the methylene group adjacent to the oxygen (CH₂-O) around δ 3.8 ppm, a triplet for the methylene group adjacent to the phenyl ring (Ar-CH₂) around δ 3.1 ppm, and a broad singlet for the hydroxyl proton (-OH).
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¹³C-NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the alcohol-bearing carbon (CH₂-OH) around δ 62 ppm, the benzylic carbon (Ar-CH₂) around δ 40 ppm, the carbon bearing the iodine atom (C-I) at a characteristic upfield shift around δ 100 ppm, and the remaining aromatic carbons between δ 128-142 ppm.
Safety, Handling, and Storage
Proper handling is necessary to ensure laboratory safety.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|
|
ngcontent-ng-c3402157373="" class="ng-star-inserted">| Warning | H302: Harmful if swallowed.[1][5]H315: Causes skin irritation.[1][5]H319: Causes serious eye irritation.[1][5]H335: May cause respiratory irritation.[1][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]P280: Wear protective gloves/eye protection/face protection.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is between 2-8°C.[1] It is incompatible with strong bases and oxidizing agents.[13]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
2-(2-Iodophenyl)ethan-1-ol is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of an aryl iodide and a primary alcohol, enabling a wide array of transformations, most notably the synthesis of complex, biologically relevant heterocyclic scaffolds like dibenzo[b,f]oxepines. This guide has provided the essential technical information for its synthesis, characterization, safe handling, and application, aiming to empower researchers in their synthetic endeavors.
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Yao, T., Campo, M. A., & Larock, R. C. (2004). Synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization. Organic Letters, 6(16), 2677–2680. Available from: [Link]
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Gielara, A., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules. Available from: [Link]
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